![molecular formula C8H5F4N3 B2610742 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 827586-41-4](/img/structure/B2610742.png)
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetically available compound that has been extensively studied due to its diverse biological activity . It is obtained by the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate and 1,1,5,5-tetrafluoropentane-2,4-dione .
Synthesis Analysis
The synthesis of this compound is based on the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction in acetic acid leads to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using NMR spectroscopy . The 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR spectrum (100 MHz, DMSO-d6) and 19F NMR spectrum (376 MHz, DMSO-d6) provide information about the carbon and fluorine atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . When unsymmetrical 1,3-dicarbonyl compounds are subjected to the reaction, a problem of the formation of isomeric compounds arises .Physical And Chemical Properties Analysis
This compound forms colorless crystals and has a melting point of 130–131°C . The compound’s NMR spectra provide information about its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis of Heterocycles : 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives are synthesized under various conditions, leading to the formation of structurally diverse compounds like pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]pyridine. These reactions demonstrate the versatility of this compound in synthesizing various heterocycles (Petrov, Emelina, & Selivanov, 2008).
Tautomeric Structure and pKa Determination
- Tautomeric Forms and Acid Dissociation Constants : Studies on 3,6-bis(arylazo)pyrazolo[1,5-a]pyrimidine-5,7-diones show that these compounds predominantly exist in a specific tautomeric form. Their acid dissociation constants (pKas) are determined and correlated with the Hammett equation, offering insights into their chemical behavior and stability (Shawali, Mosselhi, Farghaly, Shehata, & Tawfik, 2008).
Methods of Synthesis and Application
- Efficient Synthesis Methods : Efficient methods for synthesizing 5,7-disubstituted pyrazolo[1,5-a]pyrimidines are developed. These methods demonstrate the use of this compound in creating libraries of biologically active substances, showcasing its potential in drug discovery and chemical research (Jismy, Guillaumet, Allouchi, Akssira, & Abarbri, 2017).
Fluorescent Properties and Potential Applications
- Photophysical Properties : Pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibit significant photophysical properties, highlighting their potential in material science and as fluorescent probes. Studies focus on the synthesis, functionalization, and exploration of these properties for various applications, including potential uses in drug design (Arias-Gómez, Godoy, & Portilla, 2021).
Novel Synthetic Routes and Biological Interest
- Synthesis of Biologically Relevant Compounds : Novel synthetic routes for producing fluorinated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines are reported. These routes are of interest due to the biological relevance of the produced compounds, demonstrating the compound's role in the synthesis of substances with potential biological applications (Jismy, Allouchi, Guillaumet, Akssira, & Abarbri, 2018).
Regioselectivity and Cyclization in Synthesis
- Understanding Regioselectivity : Research into the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with various reagents demonstrates the importance of understanding regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This knowledge aids in the targeted synthesis of compounds with specific functional groups at predetermined positions (Moustafa, Nour-Eldeen, Al-Mousawi, El-Hameed, Magdy, & Sadek, 2022).
Applications in Antitumor Drug Development
- Antitumor Drug Scaffolds : Pyrazolo[1,5-a]pyrimidine derivatives, including those involving this compound, are pivotal in developing antitumor drugs. They serve as structural scaffolds in medicinal chemistry, aiding in the synthesis of compounds with potent kinase inhibitory activity and potential applications in cancer therapy (Zhang, Wen, Shen, Tian, Zhu, Zhang, Zhao, Ding, Liu, & Chen, 2023).
Zukünftige Richtungen
The future directions for the study of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine could include further exploration of its biological activities and potential applications in the treatment of various diseases . Additionally, the development of more efficient and selective synthesis methods could be a focus of future research .
Wirkmechanismus
Target of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been extensively studied due to their diverse biological activity . They have shown antibacterial, cytotoxic, antifungal, and antitumor activity .
Mode of Action
It is known that the introduction of difluoromethyl groups into the pyrazolo[1,5-a]pyrimidines molecule can increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors .
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidine derivatives have shown diverse biological activity, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of difluoromethyl groups is known to increase the metabolic stability and lipophilicity of the molecule, which could potentially enhance its bioavailability .
Result of Action
Compounds of the pyrazolo[1,5-a]pyrimidine class have shown antibacterial, cytotoxic, antifungal, and antitumor activity .
Action Environment
The presence of difluoromethyl groups is known to increase the metabolic stability of the molecule , which could potentially enhance its stability in various environmental conditions.
Eigenschaften
IUPAC Name |
5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4N3/c9-7(10)4-3-5(8(11)12)15-6(14-4)1-2-13-15/h1-3,7-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYLMIJDFWJOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1)C(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610661.png)

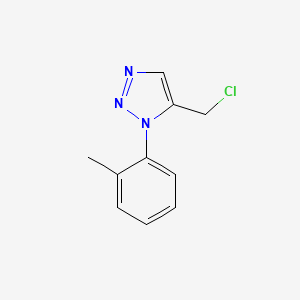
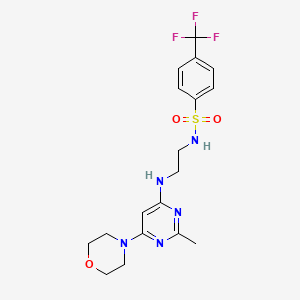
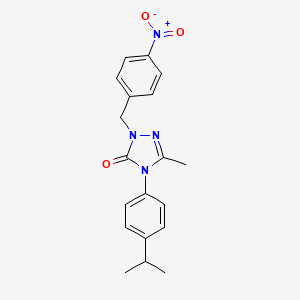

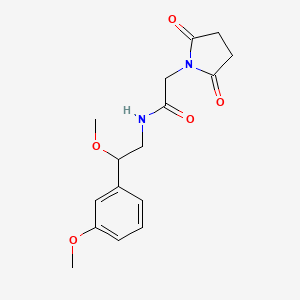

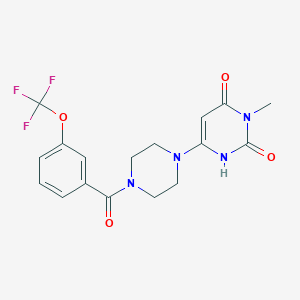
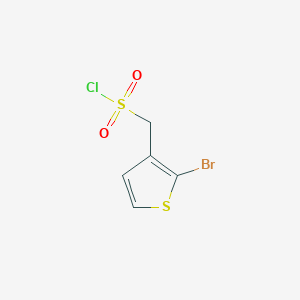

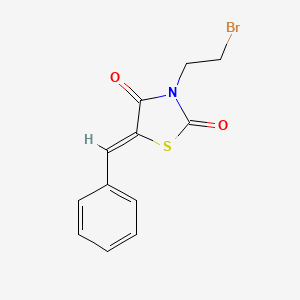
![Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2610678.png)
